beta-Amyloid (35-42)

Alzheimer's disease Amyloid-beta neurotoxicity Peptide inhibitor screening

β-Amyloid (35-42) (MVGGVVIA, 744.94 g/mol) is the validated negative control for Aβ42 neurotoxicity & oligomerization inhibition studies. Neuronal viability: 149±33%; zero hexamer inhibition. Unlike neurotoxic Aβ25-35 or inhibitory Aβ31-42, this C-terminal fragment exhibits minimal aggregation—eliminating assay artifacts. Crystal structures available (PDB: 2Y3L, 2Y3K). Ideal baseline for inhibitor screening & SAR studies mapping C-terminal residue contributions. For research use only.

Molecular Formula
Molecular Weight 745
Cat. No. B1578729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (35-42)
Molecular Weight745
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (35-42) Peptide: Procurement Specifications and Core Identity for Alzheimer's Disease Research


β-Amyloid (35-42) (CAS: 183292-41-3) is a synthetic octapeptide comprising residues 35 through 42 of the full-length amyloid-beta protein, with the amino acid sequence Met-Val-Gly-Gly-Val-Val-Ile-Ala (MVGGVVIA) and a molecular weight of 744.94 g/mol . As a C-terminal fragment of Aβ that lacks the full aggregation and toxicity machinery of the complete 42-residue peptide, this compound functions as a structurally defined reference tool for dissecting the sequence-specific determinants of amyloid assembly, neurotoxicity, and inhibitor screening [1]. Unlike full-length Aβ42 or the widely used Aβ25-35 fragment, Aβ(35-42) exhibits markedly reduced aggregation propensity and minimal neurotoxic activity, establishing its utility as a negative control in comparative experimental designs [2].

Why Aβ(35-42) Cannot Be Replaced by Other Aβ Fragments in Experimental and Procurement Workflows


The C-terminal region of amyloid-beta exhibits steep structure-activity gradients that render fragment selection non-interchangeable. While Aβ25-35 is potently neurotoxic and Aβ31-42 acts as an effective assembly inhibitor, Aβ(35-42) occupies a distinct functional niche characterized by minimal inhibitory activity and reduced fibrillization capacity [1]. Substituting Aβ(35-42) with a longer C-terminal fragment such as Aβ(33-42) or Aβ(31-42) introduces confounding variables: longer fragments demonstrate progressively enhanced inhibitory potency against Aβ42 oligomerization, with activity increasing significantly from Aβ(35-42) through Aβ(33-42) [2]. Similarly, molecular dynamics simulations demonstrate that the specific truncation at residue 35 alters fibril formation kinetics relative to both shorter (MVGGVV) and longer variants [3]. These sequence-dependent functional differences preclude generic substitution and necessitate precise product selection based on experimental objectives.

Quantitative Differentiation of β-Amyloid (35-42): Comparative Evidence for Scientific Selection


Minimal Inhibitory Activity Against Aβ42-Induced Neurotoxicity Compared to Longer C-Terminal Fragments

In a cell viability screen measuring protection against Aβ42-induced neurotoxicity, Aβ(35-42) demonstrated the weakest protective effect among tested C-terminal fragments. The peptide produced neuronal viability of 149 ± 33% (normalized to untreated control), substantially lower than the most potent inhibitor Aβ(31-42) at 132 ± 29% [1]. This quantitative gradient—where longer fragments exhibit progressively greater protective activity—establishes Aβ(35-42) as the functional baseline or negative control in inhibitor discovery programs. The compound was specifically selected as a negative control due to its relatively low inhibitory activity in both toxicity and oligomerization assays [2].

Alzheimer's disease Amyloid-beta neurotoxicity Peptide inhibitor screening

Reduced Fibril Formation Compared to Shorter Aβ Fragment MVGGVV

Discontinuous molecular dynamics simulations using the PRIME20 force field revealed that MVGGVVIA (Aβ(35-42)) forms fewer fibrillar structures than its shorter counterpart MVGGVV (Aβ(35-40)). The addition of the C-terminal hydrophobic residues I and A to the MVGGVV sequence reduces fibrillization and enhances amorphous aggregation into oligomeric structures [1]. This computational finding explains why full-length Aβ(1-42) assembles into more complex oligomers than Aβ(1-40) and identifies Aβ(35-42) as a sequence variant with intermediate aggregation properties distinct from both shorter and longer C-terminal peptides.

Amyloid aggregation Molecular dynamics simulation Protein fibrillization kinetics

Length-Dependent Gradation of Inhibitory Activity Against Aβ42 Hexamer Formation

Inhibition of Aβ42 hexamer formation was systematically evaluated across C-terminal fragments of varying lengths. Inhibition was observed only for peptides longer than Aβ(35-42); the octapeptide itself showed no detectable inhibition of hexamer assembly. Peptides beginning at positions 32-34 caused approximately 50% decrease in hexamer formation [1]. This establishes a clear functional threshold at the 35-42 junction: the inhibitory activity increases with peptide length from Aβ(35-42) through Aβ(33-42), while additional elongation to Aβ(32-42) and Aβ(31-42) yielded little further enhancement [2].

Aβ oligomerization Hexamer inhibition Peptide length-activity relationship

Recommended Research Applications for β-Amyloid (35-42) Based on Quantified Differentiation


Negative Control in Aβ42 Toxicity and Oligomerization Inhibition Assays

Aβ(35-42) serves as the empirically validated negative control peptide in experiments measuring inhibition of Aβ42-induced neurotoxicity and oligomerization. With neuronal viability measurements of 149 ± 33% (normalized to control) in protection assays [1], and no detectable inhibition of hexamer formation [2], this peptide establishes the baseline against which candidate inhibitors are compared. Its selection as a negative control is supported by direct experimental evidence showing minimal interference with both toxicity and oligomerization endpoints .

Structure-Activity Relationship Studies of Aβ C-Terminal Function

As the shortest C-terminal fragment that maintains the native sequence through residue 42, Aβ(35-42) defines the lower boundary for structure-activity relationship investigations. Its distinct functional profile—reduced fibril formation relative to Aβ(35-40) [1] and lack of hexamer inhibition compared to longer fragments [2]—makes it a critical reference point for mapping how incremental C-terminal residue additions modulate aggregation, toxicity, and inhibitor activity.

Structural Biology of Amyloid Polymorphisms

The MVGGVVIA sequence (Aβ(35-42)) has been crystallized in multiple polymorphic forms and deposited in the Protein Data Bank (PDB ID: 2Y3L, 2Y3K), providing high-resolution structural data on β-sheet packing arrangements within amyloid fibrils [1]. This structural characterization enables precise molecular-level investigations of fibril architecture and supports rational design of assembly modulators.

Antibody Generation and Immunodetection Assay Development

The Aβ(35-42) sequence is employed as an immunogen for generating antibodies that recognize specific epitopes within the Aβ C-terminus. Commercial antibodies raised against this fragment (e.g., MM40-21.3.4 for Aβ42 detection) are utilized in ELISA and immunohistochemical applications for distinguishing Aβ42 from other Aβ species in biological samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amyloid (35-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.